molecular formula C4H7ClN4O B2613490 5-Amino-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1263987-04-7

5-Amino-1H-pyrazole-3-carboxamide hydrochloride

Cat. No.: B2613490
CAS No.: 1263987-04-7
M. Wt: 162.58
InChI Key: MVCFAYQBYQAIHZ-UHFFFAOYSA-N
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Description

5-Amino-1H-pyrazole-3-carboxamide hydrochloride: is a chemical compound with the molecular formula C4H7ClN4O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is of significant interest in organic and medicinal chemistry due to its versatile applications and potential biological activities .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-pyrazole-3-carboxamide hydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization to form the pyrazole ring. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Amino-1H-pyrazole-3-carboxamide hydrochloride is used as a building block in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development .

Medicine: The compound is explored for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a valuable compound in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals. Its versatile reactivity allows for the development of a wide range of industrial products .

Comparison with Similar Compounds

  • 5-Amino-N-methyl-1H-pyrazole-3-carboxamide hydrochloride
  • 4-Amino-1H-pyrazole-5-carboxamide hydrochloride
  • 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide

Comparison: Compared to similar compounds, 5-Amino-1H-pyrazole-3-carboxamide hydrochloride exhibits unique reactivity and biological activity. Its specific substitution pattern on the pyrazole ring allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-amino-1H-pyrazole-5-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O.ClH/c5-3-1-2(4(6)9)7-8-3;/h1H,(H2,6,9)(H3,5,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCFAYQBYQAIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1N)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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